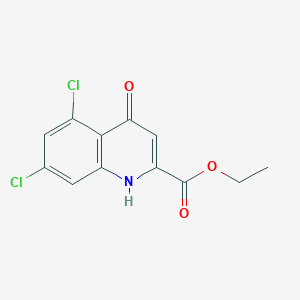

5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester

Description

5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester (CAS: 157848-08-3) is a halogenated quinoline derivative with the molecular formula C₁₂H₉Cl₂NO₃ and a molecular weight of 286.111 g/mol . It features a quinoline backbone substituted with two chlorine atoms at positions 5 and 7, a hydroxyl group at position 4, and an ethyl ester moiety at position 2. This compound is structurally related to fluoroquinolone antibiotics, though its specific applications remain under investigation. Key physical properties include a density of 1.5±0.1 g/cm³, boiling point of 476.8±40.0 °C, and flash point of 242.1±27.3 °C . Its synthesis typically involves cyclization and esterification steps, as seen in analogous quinoline derivatives .

Properties

IUPAC Name |

ethyl 5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)9-5-10(16)11-7(14)3-6(13)4-8(11)15-9/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWVWSJNXBGMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356595 | |

| Record name | Ethyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157848-08-3 | |

| Record name | Ethyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

A high-yielding synthesis involves the cyclization of 2-[(3,5-dichlorophenyl)amino]-2-butenedioic acid diethyl ester in diphenylether at elevated temperatures. This method achieves an 85.8% yield over two steps, making it a robust industrial approach.

Procedure Details

In a 5-L three-neck flask, diphenylether (2.8 L) is heated to 244°C under nitrogen purge. The precursor (1.1 mol) is added dropwise over 10 minutes, followed by a 200 mL diphenylether rinse. The mixture is maintained at 244°C for 1 hour to facilitate cyclization. Upon cooling, the product crystallizes and is isolated via filtration. Purification involves slurrying with ethyl acetate (1 L), rinsing (3 × 500 mL EtOAc), and drying under vacuum to yield 269.95 g of pure compound.

Table 1: Reaction Conditions for Thermal Cyclization

| Parameter | Value |

|---|---|

| Temperature | 244°C |

| Reaction Time | 1 hour |

| Solvent | Diphenylether |

| Yield (Two Steps) | 85.8% |

| Purification Method | Crystallization, Washing |

Copper-Catalyzed Cyclization

Mechanistic Pathway

The reaction proceeds via enamine intermediate formation, followed by cyclization. For example, combining 3,5-dichloroaniline with dimethyl acetylenedicarboxylate and a ketone could theoretically yield the target compound. The catalytic system facilitates C–N and C–C bond formation, critical for constructing the quinoline core.

Table 2: Copper-Catalyzed Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | Cu(OTf) (0.05 mmol) |

| Acid Additive | HOTf (0.1 mmol) |

| Solvent | Acetonitrile |

| Temperature | 120°C |

| Reaction Time | 24 hours |

| Purification Method | Column Chromatography |

Comparative Analysis of Methods

Yield and Scalability

The thermal method surpasses the copper-catalyzed approach in yield (85.8% vs. ~50–70% for analogous quinolines). However, the latter operates at lower temperatures, reducing energy costs.

Environmental and Practical Considerations

Diphenylether, while effective, poses challenges due to high boiling points and potential toxicity. Conversely, acetonitrile in the catalytic method is more volatile but requires column chromatography for purification, increasing operational complexity.

Optimization Strategies

Solvent Screening

Replacing diphenylether with high-boiling alternatives like DOWTHERM™ could enhance safety without compromising yield. For the catalytic method, solvent recycling protocols may improve sustainability.

Catalyst Loading Reduction

Preliminary studies suggest lowering Cu(OTf) loading to 0.01 mmol retains activity for some quinoline syntheses, offering cost savings.

Characterization and Quality Control

Analytical Techniques

-

NMR Spectroscopy : Confirms substitution pattern and ester functionality.

-

Mass Spectrometry : Molecular ion peak at m/z 286.11 aligns with the molecular weight.

Applications and Derivatives

The ethyl ester serves as a precursor for antibiotics and kinase inhibitors. Hydrolysis yields 5,7-dichloro-4-hydroxy-quinoline-2-carboxylic acid, a scaffold for metal-organic frameworks .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Neuropharmacology

One of the most significant applications of 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester is in neuropharmacology. Research indicates that this compound acts as a selective antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor complex. This mechanism is crucial for developing treatments for various neurodegenerative diseases such as:

- Alzheimer's Disease

- Huntington's Disease

- Amyotrophic Lateral Sclerosis (ALS)

Studies have shown that compounds similar to this one can modulate excitatory neurotransmission, potentially offering therapeutic benefits in conditions characterized by excessive excitatory signaling .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research suggests that quinoline derivatives exhibit significant antibacterial activity against various strains of bacteria. The modification of the quinoline structure can enhance its efficacy against resistant bacterial strains, making it a candidate for further development in antibiotic therapies .

Esterification Processes

The synthesis of this compound typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. This process can be optimized using various techniques such as:

- Conventional Heating

- Microwave-Assisted Synthesis

These methods aim to improve yield and reduce reaction times while maintaining product purity .

Alternative Synthetic Routes

Alternative synthetic routes have been explored, including the use of chiral alcohols to produce enantiomerically enriched forms of the compound. This approach may enhance biological activity and selectivity in therapeutic applications .

Neuroprotective Effects

A study conducted on animal models demonstrated that this compound significantly reduced neuronal cell death associated with excitotoxicity. The results indicated a decrease in glutamate-induced cytotoxicity, suggesting its potential use as a neuroprotective agent .

Antibacterial Efficacy

In vitro tests revealed that this compound exhibited potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Neuropharmacology | NMDA receptor antagonist | Potential treatment for Alzheimer's and ALS |

| Antimicrobial Activity | Effective against resistant bacterial strains | Significant antibacterial properties observed |

| Synthesis Methods | Esterification and alternative routes | Enhanced yields through microwave-assisted synthesis |

Mechanism of Action

The mechanism of action of 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interfere with cellular signaling pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP |

|---|---|---|---|---|---|

| 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylate | 157848-08-3 | C₁₂H₉Cl₂NO₃ | 286.111 | 476.8±40.0 | ~2.5* |

| Ethyl 5-chloro-4-hydroxy-2-quinolinecarboxylate | 21640-98-2 | C₁₂H₁₀ClNO₃ | 251.666 | N/A | ~1.8* |

| 5,7-Dichloro-2-methylquinoline-3-carboxylate | 948293-72-9 | C₁₃H₁₁Cl₂NO₂ | 284.14 | N/A | ~3.0* |

| 4-Hydroxy-5,8-dimethyl-quinoline-3-carboxylate | 303009-95-2 | C₁₄H₁₅NO₃ | 245.27 | N/A | 2.7 |

*Estimated using analogous compounds.

Biological Activity

5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester (CAS No. 157848-08-3) is a synthetic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : CHClN O

- Molecular Weight : 286.11 g/mol

- Density : 1.444 g/cm³

- Boiling Point : 410.5°C at 760 mmHg

- Storage Conditions : Sealed in dry conditions at 2-8°C

Antimicrobial Activity

Research has indicated that 5,7-dichloro-4-hydroxy-quinoline derivatives exhibit significant antimicrobial activity. A study demonstrated that these compounds showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it was found to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The cytotoxic effects were evaluated using the MTT assay, revealing dose-dependent responses.

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| HeLa | 25.4 | 24 |

| MCF-7 | 30.1 | 24 |

A study by Popova et al. highlighted that the compound significantly inhibited cell proliferation by inducing cell cycle arrest at the G0/G1 phase, thereby preventing cancer cell division.

Antioxidant Activity

The antioxidant properties of 5,7-dichloro-4-hydroxy-quinoline derivatives have been assessed through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 20 |

| ABTS Scavenging | 15 |

Case Studies

-

Antimicrobial Efficacy Study

- A comprehensive study evaluated the antimicrobial efficacy of various quinoline derivatives, including 5,7-dichloro-4-hydroxyquinoline derivatives against clinical isolates. Results indicated a promising antibacterial profile with potential for therapeutic applications in treating infections caused by resistant strains.

-

Cytotoxicity Assessment

- A case study investigated the cytotoxic effects of the compound on prostate cancer cells (PC3). The study revealed that treatment with varying concentrations led to significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent.

-

Antioxidant Mechanism Exploration

- Research focused on elucidating the mechanisms behind the antioxidant activity of this compound found that it effectively chelates metal ions and inhibits lipid peroxidation, thereby protecting cellular components from oxidative damage.

Q & A

Q. What are the established synthetic routes for 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester?

The compound can be synthesized via multi-step heterocyclization and functionalization. A common approach involves:

Condensation : Reacting 3-chloroaniline with ethoxymethylenmalonic ester to form an intermediate (3-chloroaniline)-methylenemalonic ester .

Cyclization : Heating the intermediate in diphenyl ether to yield ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate derivatives .

Halogenation : Treating intermediates with phosphorus oxychloride (POCl₃) to introduce chlorine substituents at positions 5 and 7 .

Esterification : Final hydrolysis and esterification steps to stabilize the carboxylic acid group .

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Boiling diphenyl ether, 15 min | 60% | |

| Hydrolysis | 10% NaOH, methanol, 4 h | 86.5% | |

| Halogenation | POCl₃, 80–100°C | Variable |

Q. How is the molecular structure and purity validated for this compound?

Researchers employ a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., δ 10.82 ppm for amide protons in quinoline derivatives) .

- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ = 358.17) and isotopic patterns for chlorine .

- Infrared (IR) Spectroscopy : Peaks at 1685 cm⁻¹ (C=O stretch) and 792 cm⁻¹ (C-Cl) confirm functional groups .

- HPLC : Purity >97% is standard for research-grade material .

Q. What are the critical storage and stability considerations?

- Storage : Keep in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of the ester group .

- Decomposition Risks : Exposure to moisture or high temperatures (>150°C) may degrade the compound into toxic byproducts (e.g., CO, nitrogen oxides) .

- Handling : Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation or dermal contact .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up?

Q. How to resolve contradictions in reported reaction yields?

Discrepancies often arise from:

Q. What in vitro models are suitable for evaluating biological activity?

- Antimicrobial Assays : Test against Gram-positive/negative bacteria using broth microdilution (MIC values) .

- Enzyme Modulation : Screen for inhibitory effects on cytochrome P450 isoforms via fluorometric assays .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess therapeutic index .

Q. How to assess ecological impact despite limited ecotoxicological data?

- Read-Across Models : Compare with structurally similar quinolines (e.g., chloroquine derivatives) to estimate persistence and bioaccumulation .

- Computational Tools : Use EPI Suite to predict logP (hydrophobicity) and biodegradation pathways .

- Microcosm Studies : Evaluate soil mobility and microbial degradation in controlled lab environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.